molecular formula C10H18N2O2 B1316765 1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane CAS No. 63035-27-8

1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane

Katalognummer: B1316765
CAS-Nummer: 63035-27-8
Molekulargewicht: 198.26 g/mol
InChI-Schlüssel: ISSPTTIRJJAKRE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane is a chemical compound with the molecular formula C9H16N2O2 It is a derivative of tetrahydrofuran and diazepane, featuring a unique structure that combines these two moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane typically involves the reaction of tetrahydrofuran derivatives with diazepane. One common method is the reaction of tetrahydrofuran-2-carboxylic acid with 1,4-diazepane in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions and typically requires refluxing in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as amines, thiols, and halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to produce a therapeutic effect. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(Tetrahydrofuran-2-ylcarbonyl)piperazine: Similar in structure but with a piperazine moiety instead of diazepane.

    1-(Tetrahydrofuran-2-ylcarbonyl)morpholine: Contains a morpholine ring instead of diazepane.

    1-(Tetrahydrofuran-2-ylcarbonyl)pyrrolidine: Features a pyrrolidine ring instead of diazepane.

Uniqueness

1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane is unique due to its combination of tetrahydrofuran and diazepane moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biologische Aktivität

1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound features a diazepane ring substituted with a tetrahydrofuran-2-ylcarbonyl group. Its molecular formula is C10H16N2O2, and it possesses unique structural characteristics that may influence its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways.
  • Cytotoxicity : Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines.

Antitumor Activity

Recent studies have investigated the antitumor properties of this compound. For instance, a comparative study demonstrated its cytotoxic effects against several cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer). The results indicated that the compound exhibited significant inhibition rates and lower IC50 values compared to standard chemotherapeutics.

Cell Line Inhibition Rate (%) IC50 (μM)
A54995.57.5
MCF-790.38.0
DU14588.99.2
HepG292.06.8

This data suggests that the compound has potent antitumor activity and warrants further investigation into its mechanism of action.

Studies have shown that this compound induces apoptosis in cancer cells through the following mechanisms:

  • Cell Cycle Arrest : The compound has been observed to cause S-phase arrest in treated cells, leading to reduced proliferation.
  • Mitochondrial Dysfunction : Alterations in mitochondrial membrane potential were noted, indicating a potential pathway for inducing apoptosis.

These findings suggest that the compound's ability to disrupt normal cell cycle progression may be a key factor in its antitumor efficacy.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Hepatocellular Carcinoma : A study involving HepG2 cells demonstrated that treatment with the compound resulted in significant apoptosis and reduced cell viability compared to untreated controls.
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups, further supporting its potential as an anticancer agent.

Eigenschaften

IUPAC Name

1,4-diazepan-1-yl(oxolan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c13-10(9-3-1-8-14-9)12-6-2-4-11-5-7-12/h9,11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSPTTIRJJAKRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10518146
Record name (1,4-Diazepan-1-yl)(oxolan-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10518146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63035-27-8
Record name (1,4-Diazepan-1-yl)(oxolan-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10518146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N-(2-Furoyl)homopiperazine (33.0 g.) in 200 ml. of ethanol was hydrogenated over 5% rhodium-on-carbon catalyst at three atmospheres pressure. The catalyst was removed by filtration and the product distilled to give the desired product, B.P. 135° at 1 mm.
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

In the illustrated reactions, the compound of Formula II is prepared by reacting hexahydro-1,4-diazepine with furoyl chloride in an acid solution. The resultant 1-(2-furoyl)-hexahydro-1,4-diazepine is hydrogenated to produce 1-(tetrahydro-2-furoyl)-hexahydro-1,4-diazepine which is reacted with 2-chloro-4-amino-6,7-dimethoxyquinazoline in the presence of methoxy ethanol to give the compound 2-[4-(tetrahydro-2-furoyl)-hexahydro-1,4-diazepinyl-1]-4-amino-6,7-dimethoxy quinazoline. The hydrochloride salt is prepared by acidifying with hydrogen chloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.